Bis(tributyltin) succinate
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Overview
Description
Bis(tributyltin) succinate is an organotin compound that belongs to the class of trialkyltins. These compounds are characterized by the presence of three butyl groups attached to a tin atom. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(tributyltin) succinate can be synthesized through the reaction of tributyltin oxide with succinic acid. The reaction typically involves heating the reactants under reflux conditions in an appropriate solvent. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, this compound is produced by reacting tributyltin chloride with sodium succinate in an aqueous medium. The reaction mixture is then extracted with an organic solvent, and the product is purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Bis(tributyltin) succinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tributyltin oxide.
Reduction: It can be reduced to form tributyltin hydride.
Substitution: It can undergo substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halides and nucleophiles like sodium chloride and potassium iodide are commonly used.
Major Products Formed
Oxidation: Tributyltin oxide.
Reduction: Tributyltin hydride.
Substitution: Various organotin halides and derivatives.
Scientific Research Applications
Bis(tributyltin) succinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tin-carbon bonds.
Biology: It is studied for its effects on biological systems, including its role as an endocrine disruptor.
Industry: It is used in the production of antifouling paints and coatings to prevent the growth of marine organisms on ships and underwater structures.
Mechanism of Action
Bis(tributyltin) succinate exerts its effects through interactions with nuclear receptors, particularly the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ). These interactions lead to alterations in reproductive, developmental, and metabolic pathways. The compound’s molecular targets include various enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
- Tributyltin oxide
- Tributyltin chloride
- Tributyltin hydride
Uniqueness
Bis(tributyltin) succinate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound compared to other organotin compounds.
Properties
IUPAC Name |
bis(tributylstannyl) butanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.6C4H9.2Sn/c5-3(6)1-2-4(7)8;6*1-3-4-2;;/h1-2H2,(H,5,6)(H,7,8);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPZBIFJXDHHK-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCC(=O)O[Sn](CCCC)(CCCC)CCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58O4Sn2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058278 |
Source
|
Record name | Bis(tributyltin) succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4644-96-6 |
Source
|
Record name | 6,11-Dioxa-5,12-distannahexadecane, 5,5,12,12-tetrabutyl-7,10-dioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004644966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(tributyltin) succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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